

Application Notes and Protocols for Broth Microdilution MIC Testing of Relebactam

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of imipenem in combination with a fixed concentration of **relebactam** against Gram-negative bacilli using the broth microdilution (BMD) method. This procedure is aligned with the standards outlined by the Clinical and Laboratory Standards Institute (CLSI).

Introduction

Relebactam is a diazabicyclooctane β -lactamase inhibitor that restores the in vitro activity of imipenem against many imipenem-resistant bacteria.[1][2][3] It inhibits Class A (e.g., KPC) and Class C (e.g., AmpC) β -lactamases.[4] However, **relebactam** does not inhibit Class B (metallo- β -lactamases, MBLs) or Class D (oxacillinases, e.g., OXA-48-like) carbapenemases.[4] Accurate and reproducible MIC testing is crucial for surveillance, clinical diagnostics, and drug development. The reference standard method for determining imipenem-**relebactam** MICs is broth microdilution.

Data Presentation Quantitative Parameters for Broth Microdilution Testing



Parameter	Value	Reference
Medium	Cation-Adjusted Mueller- Hinton Broth (CAMHB)	
Relebactam Concentration	Fixed at 4 μg/mL	
Imipenem Concentration Range	Typically 0.06 to 64 μg/mL (serial two-fold dilutions)	
Final Inoculum Concentration	Approximately 5 x 10⁵ CFU/mL	-
Incubation Temperature	35 ± 2°C	-
Incubation Time	16-20 hours in ambient air	_
Total Well Volume	100 μL	_

CLSI Quality Control (QC) Ranges for Imipenem-Relebactam MIC (µg/mL)

It is imperative to perform quality control with appropriate ATCC reference strains to ensure the accuracy of MIC testing.



QC Strain	Imipenem-Relebactam MIC Range (μg/mL)		
E. coli ATCC® 25922	0.06 - 0.5		
P. aeruginosa ATCC® 27853	0.25 - 2		
K. pneumoniae ATCC® 700603	0.12 - 0.5		
K. pneumoniae ATCC® BAA-1705	0.06 - 0.25		
K. pneumoniae ATCC® BAA-2814	0.12 - 0.5		

Note: These ranges are for broth microdilution and users should always refer to the most current CLSI M100 document for the latest QC ranges. Strains like K. pneumoniae ATCC® BAA-1705 and ATCC® BAA-2814 are recommended to verify the inhibitor component of the combination.

Clinical Breakpoints for Imipenem-Relebactam (µg/mL)

Clinical breakpoints established by the FDA, CLSI, and EUCAST are used to interpret MIC values.



Organism	Agency	Susceptible (S)	Intermediate (I)	Resistant (R)
Enterobacterales	FDA, CLSI	≤1	2	≥4
EUCAST	≤2	-	>2	
Pseudomonas aeruginosa	FDA, CLSI	≤2	4	≥8
EUCAST	≤4	-	>4	
				-

Note:

Breakpoints are

for the imipenem

concentration,

with relebactam

fixed at 4 µg/mL.

These are

subject to

change and

users should

consult the latest

guidelines.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) MIC Testing for Imipenem-Relebactam

This protocol details the reference method for determining the MIC of imipenem-relebactam.

Materials:

- Imipenem and Relebactam analytical powders
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- · Sterile 96-well microtiter plates



- Bacterial isolates and QC strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)
- 0.5 McFarland turbidity standard
- Sterile saline (0.85% NaCl) or water
- Spectrophotometer or turbidimeter
- Incubator (35 ± 2°C)

Procedure:

- Reagent Preparation:
 - Prepare stock solutions of imipenem and relebactam.
 - In Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepare serial two-fold dilutions of imipenem at twice the final desired concentrations.
 - Prepare a solution of relebactam in CAMHB at 8 µg/mL (twice the final fixed concentration).
 - \circ Dispense 50 μL of each imipenem dilution into the appropriate wells of a 96-well microtiter plate.
 - Alternatively, prepare final concentrations of imipenem with a fixed concentration of 4
 μg/mL relebactam in CAMHB and dispense 100 μL into each well.
- Inoculum Preparation:
 - From a fresh (18-24 hour) non-selective agar plate, select several well-isolated colonies of the test organism.
 - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
 This is approximately equivalent to 1-2 x 10⁸ CFU/mL.
 - Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well (e.g.,

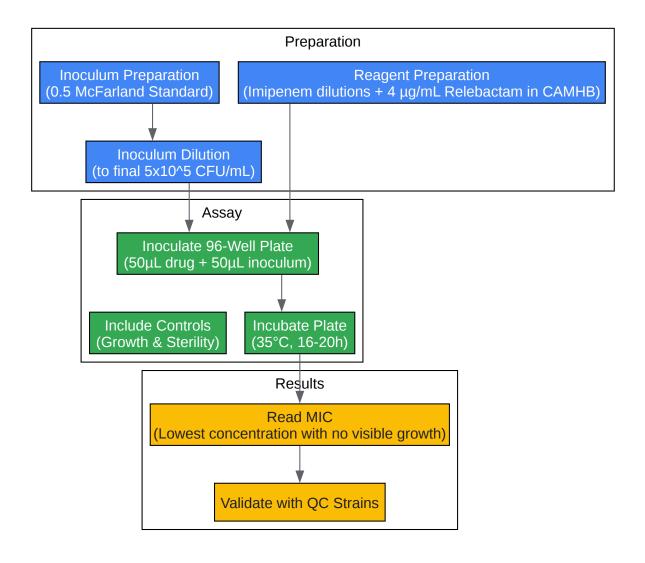


a 1:100 dilution of a 5 x 10^7 CFU/mL suspension).

- Inoculation and Incubation:
 - Add 50 μL of the final diluted inoculum to each well, bringing the total volume to 100 μL.
 - Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control
 well (CAMHB only, no inoculum).
 - Incubate the plates at $35 \pm 2^{\circ}$ C in ambient air for 16-20 hours.
- Result Interpretation:
 - Following incubation, visually inspect the plates for bacterial growth (turbidity).
 - \circ The MIC is the lowest concentration of imipenem (in the presence of 4 μ g/mL **relebactam**) that completely inhibits visible growth.
 - The growth control well must show distinct turbidity for the test to be valid. The sterility control should remain clear.

Visualizations

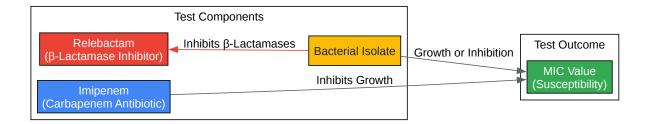




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Caption: Workflow for Broth Microdilution MIC Testing of Imipenem-Relebactam.





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Caption: Logical relationship of components in **Relebactam** MIC testing.

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- To cite this document: BenchChem. [Application Notes and Protocols for Broth Microdilution MIC Testing of Relebactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#protocols-for-broth-microdilution-mic-testing-of-relebactam]

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